molecular formula C10H7ClN2 B1309864 5-(4-Chlorophenyl)pyrimidine CAS No. 82525-17-5

5-(4-Chlorophenyl)pyrimidine

Cat. No.: B1309864
CAS No.: 82525-17-5
M. Wt: 190.63 g/mol
InChI Key: WJMTYHPVECLEHE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with guanidine or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is often carried out in ethanol or methanol as solvents.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted phenylpyrimidines with various functional groups.

    Electrophilic substitution: Nitro or sulfonyl derivatives of this compound.

    Oxidation and reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

5-(4-Chlorophenyl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)pyrimidine: Similar structure but with the chlorophenyl group at the 4-position instead of the 5-position.

    5-(4-Bromophenyl)pyrimidine: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.

    5-(4-Methylphenyl)pyrimidine: Similar structure but with a methyl group instead of chlorine on the phenyl ring.

Uniqueness

5-(4-Chlorophenyl)pyrimidine is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can also enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic substitution, compared to its analogs with different substituents.

Biological Activity

5-(4-Chlorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a para-chlorophenyl group. This structural modification is crucial for its biological activity, as the electronic and steric properties of the substituents influence the compound's interactions with biological targets.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In various studies, derivatives of this compound have shown effectiveness against several bacterial strains, including Salmonella typhi and Bacillus subtilis. A study demonstrated moderate to strong antibacterial activity, suggesting potential applications in treating bacterial infections .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong
Other derivativesE. coli, S. aureusVaries (Weak to Moderate)

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. Compounds similar to this pyrimidine derivative have shown significant inhibition of COX-2 activity, a key enzyme in the inflammatory process. For instance, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

This compound has also been investigated for its anticancer potential. Research has identified its ability to inhibit cancer cell proliferation across various cell lines. In vitro studies have shown that derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Case Study: Anticancer Efficacy

A specific study evaluated the effects of pyrimidine derivatives on human cancer cell lines (H460, A549). The results indicated that certain derivatives significantly suppressed cell growth and induced apoptosis compared to controls .

4. Enzyme Inhibition

The compound has been shown to act as an inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Profile

EnzymeCompoundIC50 Value (μM)
AcetylcholinesteraseThis compoundNot specified
UreaseThis compoundStrong inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at various positions on the pyrimidine ring can enhance or diminish its pharmacological effects. For example, substituents that increase lipophilicity or introduce electron-donating groups often lead to improved activity against specific biological targets .

Properties

IUPAC Name

5-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMTYHPVECLEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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